4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-[2-(4-hydroxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c15-12-3-7-14(8-4-12)20(18,19)16-10-9-11-1-5-13(17)6-2-11/h1-8,16-17H,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQFDAJUAUHCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Amino N 4 Hydroxyphenethyl Benzenesulfonamide and Analogues
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis of 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide reveals two primary strategic disconnections. The most logical and convergent approach involves disconnecting the sulfonamide (S-N) bond. This bond is typically formed in the forward synthesis via nucleophilic attack of an amine onto a sulfonyl chloride derivative.
Disconnection I (S-N Bond): This primary disconnection simplifies the target molecule into two key synthons: a 4-aminobenzenesulfonyl equivalent (A) and 4-hydroxyphenethylamine, commonly known as tyramine (B21549) (B). The 4-aminobenzenesulfonyl synthon would most practically be derived from a protected precursor, such as 4-acetamidobenzenesulfonyl chloride, to prevent self-reaction of the amino group. Tyramine is a commercially available starting material.
Disconnection II (C-S Bond): An alternative, though less common, approach involves the disconnection of the aryl C-S bond. This would lead to a 4-hydroxyphenethylsulfonamide intermediate and an aniline precursor. This strategy is generally less favored due to the more challenging conditions required for C-S bond formation compared to S-N bond formation.
The S-N disconnection strategy is overwhelmingly preferred for its reliability, convergence, and the ready availability of the required starting materials. The forward synthesis would thus involve the reaction of a protected 4-aminobenzenesulfonyl chloride with tyramine, followed by a deprotection step.
Optimized Synthesis of the Benzenesulfonamide (B165840) Core
The 4-aminobenzenesulfonamide scaffold is a crucial component in many pharmaceutical agents. nih.gov Its synthesis has been optimized over decades, moving from classical methods to more efficient and greener alternatives.
A common industrial synthesis begins with acetanilide, which is chlorosulfonated using chlorosulfonic acid. google.com The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia (B1221849), followed by acidic or basic hydrolysis of the acetyl protecting group to yield the 4-aminobenzenesulfonamide core. google.comprepchem.com
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency and atom economy. mdpi.com While a direct one-pot synthesis of the target molecule via an MCR is complex, MCRs can be employed to rapidly generate functionalized benzenesulfonamide cores or related structures. rsc.orgbeilstein-journals.org
For instance, a palladium-catalyzed three-component synthesis of sulfonamides has been developed using sulfuric chloride as a linchpin. nih.gov This reaction couples secondary amines, arylboronic acids, and sulfuric chloride, providing a redox-neutral pathway to complex sulfonamides. nih.gov Such a strategy could be adapted to build diverse analogues by varying the amine and boronic acid components. Another approach involves the synthesis of ketenimine sulfonamide conjugates through a three-component reaction of benzenesulfonamide derivatives, dimethyl acetylenedicarboxylate, and tert-butyl isocyanide, creating intermediates ripe for further synthetic transformations. acs.org
Table 1: Representative Multi-Component Reaction for Sulfonamide Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Secondary Amine, Arylboronic Acid, Sulfuric Chloride | Palladium Catalyst | N,N-Disubstituted Aryl Sulfonamide | nih.gov |
This table provides examples of MCRs that can be used to generate diverse sulfonamide structures.
Concerns over the hazardous nature of reagents like chlorosulfonic acid have spurred the development of novel precursors for introducing the sulfonyl group. thieme-connect.com Sulfur dioxide surrogates, such as the solid, stable 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have emerged as effective alternatives for synthesizing sulfonyl-containing compounds. thieme-connect.comresearchgate.net These reagents are compatible with a wider range of functional groups.
Another innovative strategy involves the use of thianthrenium salts for palladium-catalyzed coupling with rongalite (sodium hydroxymethanesulfinate) to generate sulfonamides from nitroarenes. researchgate.net Furthermore, methods for the late-stage conversion of primary sulfonamides into sulfonyl chlorides using activating agents like Pyry-BF4 have been reported. nih.gov This allows for the derivatization of a pre-existing sulfonamide, treating it as an electrophile in an umpolung strategy, which is highly valuable for modifying complex molecules. nih.gov
Regioselective N-Alkylation and Amidation with Phenethyl Moieties
The key step in assembling this compound is the formation of the sulfonamide bond. This is achieved by reacting an activated sulfonyl precursor with the primary amine of tyramine.
The standard procedure involves the reaction of 4-acetamidobenzenesulfonyl chloride with tyramine in the presence of a base, such as pyridine or sodium carbonate, in a suitable solvent. nih.gov The acetamido group serves as a protecting group for the aniline nitrogen, preventing undesired side reactions and directing the sulfonyl chloride to the para position during the initial chlorosulfonation. The phenolic hydroxyl group on tyramine is generally less nucleophilic than the aliphatic amine and typically does not require protection, although its protection (e.g., as a benzyl (B1604629) ether) can be employed to improve solubility or prevent potential O-sulfonylation under forcing conditions. After the S-N bond is formed, the acetyl group is removed by hydrolysis to reveal the free 4-amino group.
Modern N-alkylation methods for sulfonamides also include "borrowing hydrogen" catalysis, where alcohols are used as alkylating agents with manganese(I) pincer complexes, offering a greener alternative to using alkyl halides. organic-chemistry.org
Stereochemical Control and Diastereoselectivity in Phenethyl Side Chain Introduction
The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, where stereocenters exist on the phenethyl side chain or elsewhere, requires stereochemical control.
Should a chiral phenethylamine analogue be used (e.g., with a stereocenter at the alpha or beta position of the side chain), the synthesis can proceed from an enantiomerically pure starting material to yield a chiral product. If a racemic amine is used, diastereomeric products could be formed if another chiral center is present in the molecule.
For cases where a new stereocenter is created during the synthesis, diastereoselective methods are crucial. The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinyl group, is a powerful strategy for the asymmetric synthesis of chiral amines, which could then be coupled with the benzenesulfonamide core. osi.lv Furthermore, catalytic enantioselective methods, such as chiral palladium-catalyzed N-allylation, have been developed to create axially chiral sulfonamides, demonstrating the potential for high stereochemical control in sulfonamide synthesis. nih.gov
Table 2: Strategies for Stereochemical Control in Sulfonamide Analogue Synthesis
| Method | Description | Application | Reference |
|---|---|---|---|
| Chiral Starting Material | Utilizes an enantiopure phenethylamine derivative. | Synthesis of optically active analogues. | N/A |
| Chiral Auxiliary | Employs a removable chiral group (e.g., N-tert-butanesulfinyl) to direct stereoselective reactions. | Asymmetric synthesis of chiral amine precursors. | osi.lv |
This table outlines key approaches for achieving stereocontrol in the synthesis of chiral analogues.
Post-Synthetic Modifications and Derivatization Strategies for Structural Diversification
Post-synthetic modification (PSM) is a powerful tool for creating a library of analogues from a common intermediate or the final product. This compound offers two primary sites for derivatization: the 4-amino group and the phenolic hydroxyl group.
Modification of the 4-Amino Group: The aromatic amine can undergo a variety of transformations. It can be acylated with acid chlorides or anhydrides to form amides, alkylated under reductive amination conditions, or converted into a diazonium salt for subsequent Sandmeyer-type reactions to introduce a range of substituents (e.g., halogens, cyano, hydroxyl).
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into ethers via Williamson ether synthesis or into esters by reaction with acylating agents. These modifications can significantly alter the compound's physicochemical properties.
Recent advances in PSM include the functionalization of amine-tagged structures using peptide coupling reagents, which offer mild conditions for attaching carboxylic acids. rsc.org This approach could be used to link various moieties to the 4-amino group of the benzenesulfonamide core. The ability to perform these modifications at a late stage in the synthesis is highly advantageous for rapidly exploring structure-activity relationships. nih.govnih.gov
Modification of the Amino Group at the 4-Position
The primary amino group at the 4-position of the benzenesulfonamide ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Many synthetic approaches utilize sulfanilamide (B372717) as a starting material to generate N-4-mono-substituted or 4-N,N-disubstituted derivatives nih.gov.
One common strategy involves the reaction of the amino group with acrylic acid to form N-substituted-β-alanine derivatives nih.gov. These derivatives can then be further modified. For instance, the resulting β-alanine can be transformed into a 4-(2,4-dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide through cyclization with urea (B33335) nih.gov.
Another approach involves the conversion of the amino group into a diazonium salt. This is typically achieved through diazotization with nitrous acid, generated in situ from sodium nitrite and a strong acid nih.gov. The resulting diazonium salts are valuable intermediates that can undergo various coupling reactions to introduce new substituents nih.gov. For example, diazoamino coupling with cyclic amines can be performed to generate triazene derivatives acs.org.
Furthermore, the amino group can be acylated or alkylated to introduce a variety of substituents. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent molecule.
Table 1: Examples of Modifications of the 4-Amino Group in Benzenesulfonamide Scaffolds
| Starting Material | Reagent(s) | Product | Reference |
| 4-Aminobenzenesulfonamide | Acrylic acid, hydroquinone | N-(4-Sulfamoylphenyl)-β-alanine | nih.gov |
| N-(4-Sulfamoylphenyl)-β-alanine | Urea, acetic acid | 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide | nih.gov |
| Sulfanilic acid | Sodium nitrite, hydrochloric acid, then cyclic amine | 4-(Substituted-triaz-1-en-1-yl)benzenesulfonic acid derivative | acs.org |
Functionalization of the Hydroxyphenethyl Moiety
The hydroxyphenethyl moiety of this compound offers several sites for chemical modification, including the phenolic hydroxyl group and the aromatic ring. These modifications can significantly impact the biological activity and pharmacokinetic profile of the molecule.
The phenolic hydroxyl group is a key site for functionalization. O-alkylation can be achieved by reacting the hydroxyl group with various alkyl halides in the presence of a base. This reaction introduces an ether linkage, which can alter the lipophilicity and hydrogen-bonding capacity of the molecule. Similarly, esterification of the hydroxyl group can be accomplished using acyl chlorides or carboxylic acids under appropriate conditions, leading to the formation of ester derivatives google.com.
The aromatic ring of the hydroxyphenethyl group can also be a target for modification, although this is generally more challenging due to the presence of the activating hydroxyl group and the potential for competing reactions at other sites. Electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto this ring, but would likely require careful control of reaction conditions and the use of protecting groups to achieve selectivity.
Cyclization and Hybridization Approaches with Other Pharmacophores
To explore novel chemical space and potentially enhance biological activity, the this compound scaffold can be subjected to cyclization reactions or hybridized with other pharmacophoric moieties. These strategies aim to create more rigid analogues or to combine the structural features of different bioactive molecules.
One approach involves the use of the 4-amino group as a nucleophile in reactions that lead to the formation of heterocyclic rings. For example, derivatives of 4-aminobenzenesulfonamide can be used as precursors for the synthesis of pyrazole and pyrrole rings by reacting with appropriate diketones nih.gov. Similarly, reaction with semicarbazides can lead to the formation of triazole or oxadiazole/thiadiazole rings, depending on the reaction conditions nih.gov.
The phenethylamino portion of the molecule also provides opportunities for cyclization. The Bischler-Napieralski reaction, a classic method for the synthesis of dihydroisoquinolines, involves the intramolecular cyclization of β-arylethylamides under acidic conditions nrochemistry.comwikipedia.orgorganic-chemistry.org. While this reaction is most effective with electron-rich aromatic rings, it could potentially be applied to the hydroxyphenethyl moiety of the target compound or its derivatives. Another related cyclization is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline wikipedia.orgnih.govnih.gov.
Table 2: Examples of Cyclization Reactions Involving Benzenesulfonamide Derivatives
| Precursor | Reagent(s) | Cyclized Product | Reference |
| 4-{[(2-Hydrazinecarbonyl)ethyl]amino}benzene-1-sulfonamide | 2,4-Pentanedione, HCl | 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide | nih.gov |
| N-[(Phenylcarbamoyl)amino]-3-[(4-sulfamoylphenyl)amino]propanamide | 20% NaOH | 4-{[2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide | nih.gov |
| β-Arylethylamide | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | nrochemistry.comorganic-chemistry.org |
| β-Arylethylamine | Aldehyde/Ketone, Acid catalyst | Tetrahydroisoquinoline | wikipedia.orgnih.gov |
Scalable Synthesis and Process Chemistry Considerations for Research Material Production
The transition from laboratory-scale synthesis to the production of larger quantities of research material necessitates careful consideration of process chemistry principles. The goal is to develop a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and environmentally friendly.
For a multi-step synthesis, such as that required for this compound and its analogues, process optimization is critical utdallas.edu. This involves a detailed evaluation of each synthetic step to identify potential bottlenecks and areas for improvement. Key considerations include:
Reagent Selection: The choice of reagents should prioritize safety, cost, and environmental impact. For example, replacing hazardous reagents with greener alternatives is a key goal of modern process chemistry.
Solvent Usage: Minimizing the use of hazardous and volatile organic solvents is crucial. The development of reactions in aqueous media or the use of solvent-free conditions is highly desirable.
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is necessary to maximize yield and minimize the formation of impurities.
Work-up and Purification: The procedures for isolating and purifying the product should be scalable and efficient. This may involve moving from chromatographic purification to crystallization or extraction-based methods.
Process Safety: A thorough hazard assessment of all chemical transformations and operations is essential to ensure the safety of the process.
Waste Management: The generation of waste should be minimized, and any waste produced should be handled and disposed of in an environmentally responsible manner.
For the synthesis of sulfonamides, the classical approach involving the reaction of a sulfonyl chloride with an amine is a well-established and scalable method wikipedia.org. However, the generation of hydrochloric acid as a byproduct requires the use of a base, and the handling of sulfonyl chlorides can present safety challenges. Alternative, more modern methods for sulfonamide synthesis, such as those utilizing sulfur dioxide surrogates or electrochemical approaches, may offer advantages in terms of safety and sustainability on a larger scale.
The synthesis of the hydroxyphenethyl alcohol precursor also requires careful planning for scale-up. One potential route involves the hydrogenation of 4-acetoxyphenyl oxirane followed by saponification or transesterification google.com. Each of these steps would need to be optimized for large-scale production.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Definitive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.
The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the 4-aminobenzene ring would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted pattern. Similarly, the 4-hydroxyphenethyl group's aromatic protons would also present as a pair of doublets. The ethyl bridge protons would manifest as two triplets, while the amine (NH), hydroxyl (OH), and sulfonamide (NH) protons would appear as singlets, which may be broad and are exchangeable with D₂O. Protons of primary sulfonamide groups may resonate within the aromatic proton region, sometimes making them difficult to distinguish. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table is based on theoretical predictions derived from the compound's structure, as direct experimental data is not available in the cited sources.
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Aminobenzene Ring (Aromatic CH) | ~6.6 - 7.7 | ~114 - 153 |
| 4-Hydroxyphenethyl Ring (Aromatic CH) | ~6.7 - 7.1 | ~115 - 156 |
| Ethyl Bridge (-CH₂-CH₂-) | ~2.7 (t), ~3.2 (t) | ~35, ~45 |
| Amino (-NH₂) | ~4.0 - 5.0 (s, br) | - |
| Sulfonamide (-SO₂NH-) | ~7.5 - 8.5 (s, br) | - |
| Hydroxyl (-OH) | ~9.0 - 10.0 (s, br) | - |
Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural moieties.
The presence of the primary amino (-NH₂) and the secondary sulfonamide (-NH-) groups would be confirmed by N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The O-H stretch from the phenolic hydroxyl group would also appear in this region, often as a broad band due to hydrogen bonding. The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is typically found in the 905 ± 30 cm⁻¹ range. researchgate.net Aromatic C-H and C=C stretching vibrations would also be evident.
Table 2: Characteristic FT-IR Absorption Bands for Sulfonamide Derivatives
This table presents typical frequency ranges for the functional groups found in the target molecule, based on data for related sulfonamide compounds. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |
| N-H (Amine/Sulfonamide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| S-N (Sulfonamide) | Stretching | 875 - 935 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₄H₁₆N₂O₃S, corresponding to a monoisotopic mass of approximately 292.09 g/mol . A high-resolution mass spectrum would confirm this exact mass, thereby validating the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A well-known fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. researchgate.net Other expected fragmentation patterns include cleavage of the N-S bond, the C-S bond, and fragmentation along the phenethyl chain. For instance, N-phenyl benzenesulfonamide (B165840) is known to fragment to form an anilide anion (m/z 92). researchgate.net Analysis of these fragment ions allows for the reconstruction of the molecule's structure, piece by piece.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
This table outlines theoretically expected fragments and their mass-to-charge ratios (m/z) based on the compound's structure and known sulfonamide fragmentation pathways. researchgate.net
| Proposed Fragment | Formula | m/z (approx.) | Origin |
| Molecular Ion [M]⁺ | C₁₄H₁₆N₂O₃S⁺ | 292 | Parent Molecule |
| [M - SO₂]⁺ | C₁₄H₁₆N₂O⁺ | 228 | Loss of Sulfur Dioxide |
| [H₂N-C₆H₄-SO₂]⁺ | C₆H₆NO₂S⁺ | 156 | Cleavage of N-S bond |
| [HO-C₆H₄-CH₂-CH₂-NH]⁺ | C₈H₁₀NO⁺ | 136 | Cleavage of N-S bond |
| [HO-C₆H₄-CH₂]⁺ | C₇H₇O⁺ | 107 | Benzylic cleavage |
Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The structure of this compound contains two key chromophores: the 4-aminobenzene and the 4-hydroxyphenyl moieties.
These aromatic rings give rise to π → π* electronic transitions, which are expected to produce strong absorption bands in the UV region. The presence of auxochromes—the electron-donating amino (-NH₂) and hydroxyl (-OH) groups—on the phenyl rings is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene (B151609). For comparison, the λmax for benzenesulfonamide is around 264 nm, while 4-aminophenol (B1666318) shows a strong absorption peak around 290-300 nm. sielc.comresearchgate.netresearchgate.net The UV-Vis spectrum of the target compound would likely show a complex pattern with one or more strong absorption bands in the 250-320 nm range, reflecting the combined electronic systems of the two substituted aromatic rings.
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation. Furthermore, it elucidates the arrangement of molecules in the crystal lattice and details the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds and van der Waals forces.
While crystal structure data for the target compound is not available, analysis of the closely related analog, N-(4-hydroxyphenyl)benzenesulfonamide, provides insight into the types of interactions that can be expected. nih.govresearchgate.net In this analog, the crystal structure is stabilized by a network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.gov The sulfonamide N-H group and the phenolic O-H group act as hydrogen bond donors, while the sulfonamide oxygen atoms act as acceptors. It is highly probable that these same hydrogen bonding motifs would be critical in directing the crystal packing of this compound, with the additional primary amine group providing further potential for hydrogen bonding interactions.
Table 4: Crystallographic Data for the Analog Compound N-(4-Hydroxyphenyl)benzenesulfonamide nih.gov
This table presents published experimental data for a structurally similar compound to illustrate the type of information obtained from X-ray crystallography.
| Parameter | Value |
| Compound | N-(4-Hydroxyphenyl)benzenesulfonamide |
| Formula | C₁₂H₁₁NO₃S |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 5.1072 (2) |
| b (Å) | 9.3948 (4) |
| c (Å) | 24.0903 (10) |
| V (ų) | 1155.88 (8) |
| Z | 4 |
| Key Interactions | N—H⋯O and O—H⋯O hydrogen bonds |
Structure Activity Relationship Sar and Structural Modifications
Systematic Variation of the 4-Amino Substituent and its Impact on Biological Profiles
The 4-amino group (at the N4 position) on the benzenesulfonamide (B165840) ring is a critical determinant of biological activity, a principle established early in the history of sulfa drugs. youtube.comslideshare.net For classical antibacterial sulfonamides, a free, unsubstituted primary aromatic amine is generally considered essential for activity. youtube.compharmacy180.com This group is believed to mimic para-aminobenzoic acid (PABA), allowing the molecule to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase. nih.gov
N4-Substitution:
Acylation: Acetylation of the N4-amino group typically results in an inactive metabolite. youtube.com However, this modification can be used to create prodrugs. For instance, sulfasalazine (B1682708) is a prodrug that is cleaved in the gut by azoreductases to release the active sulfapyridine (B1682706) and anti-inflammatory 5-aminosalicylic acid. youtube.com In other contexts, N-acylsulfonamides are not merely prodrugs but are designed as active compounds in their own right, often as bioisosteres of carboxylic acids. nih.govresearchgate.net
Alkylation: Direct N-alkylation of the 4-amino group is another possible modification, though less common in the context of antibacterial agents. The impact of such a change is highly dependent on the specific biological target. Selective N-alkylation of aminobenzenesulfonamides can be achieved using various catalytic methods. figshare.comacs.org
The general principle holds that for antibacterial action, the N4-amino group should remain unsubstituted to maintain structural similarity to PABA. Any modification that cannot be reversed in vivo to liberate the free amine typically leads to a loss of this specific activity. pharmacy180.com
| Modification Type | Substituent Example | General Impact on Antibacterial Activity | Rationale / Notes |
| Unsubstituted | -NH₂ | Essential for activity | Mimics endogenous PABA, enabling competitive enzyme inhibition. youtube.comnih.gov |
| N4-Acylation | -NH-C(O)CH₃ (Acetyl) | Leads to inactive compounds or prodrugs | Blocks the essential free amine; can be metabolically cleaved to restore activity. youtube.com |
| N4-Azo Linkage | e.g., in Sulfasalazine | Prodrug formation | Azo linkage is cleaved in vivo to release the active sulfonamide. youtube.com |
| N4-Alkylation | -NH-CH₃ (Methyl) | Generally reduces or abolishes activity | Alters the electronic properties and steric profile, disrupting the PABA mimicry. figshare.com |
Exploration of the Phenethyl Linker Length and Flexibility on Molecular Recognition
The phenethyl linker—the two-carbon chain connecting the sulfonamide nitrogen to the 4-hydroxyphenyl ring—plays a crucial role in positioning the hydroxyphenethyl moiety for optimal interaction with a target binding site. The length and conformational flexibility of this linker are key parameters in molecular recognition. nih.gov
Studies on fragment-based inhibitors show that linker design is critical; an ideal linker should position the linked fragments for optimal binding without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding. nih.gov The impact of a linker is not merely about spacing but also about the conformational strain it may adopt.
In a study of bis-aryl sulfonamides, the nature of the N-substituent was explored, revealing that potency is sensitive to the linker's characteristics. While direct analogues of the title compound were not detailed, the study demonstrated that extending an alkyl chain beyond a certain length (e.g., N-pentyl) led to inactivity, whereas N-benzyl and N-phenethyl derivatives were found to be potent. researchgate.net This suggests that the length and rigidity afforded by the phenethyl group are well-suited for placing the terminal phenyl ring into a specific binding pocket.
| Linker Feature | Modification | Potential Impact on Molecular Recognition | Rationale |
| Length | Shortening (e.g., benzyl) | May alter binding affinity; could be optimal for different targets. | Positions the hydroxyphenyl ring closer to the sulfonamide core. |
| Length | Lengthening (e.g., phenylpropyl) | Often decreases potency if the binding pocket has a defined size. researchgate.net | May push the hydroxyphenyl group past the optimal interaction zone. |
| Flexibility | Introducing more sp³ centers | Can increase the entropic cost of binding, potentially lowering affinity. nih.gov | A more flexible linker has more conformations, and freezing it into a single bound state is energetically unfavorable. |
| Rigidity | Using a more rigid linker (e.g., incorporating double bonds) | Can enhance binding affinity if the rigid conformation matches the optimal bound state. nih.gov | Reduces the entropic penalty upon binding. |
Influence of Aromatic Ring Substitutions on the Hydroxyphenethyl Moiety
The 4-hydroxyphenethyl moiety often engages in key interactions within a receptor's binding site, such as hydrogen bonding via the hydroxyl group and hydrophobic interactions via the phenyl ring. Modifying this ring with various substituents can significantly alter binding affinity and selectivity.
In a relevant study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar scaffold, substitutions on the benzyl (B1604629) ring were explored for their effect on 12-lipoxygenase inhibition. nih.gov This work highlights how adding substituents can probe the steric and electronic environment of the binding pocket. For example, adding a methoxy (B1213986) group at the 3-position of the hydroxybenzyl ring was part of an optimized lead compound, indicating a favorable interaction in that region of the target enzyme. nih.gov
Key principles for substitution on the hydroxyphenethyl ring include:
Position of the Hydroxyl Group: The para position of the hydroxyl group is often crucial for forming a key hydrogen bond. Moving it to the ortho or meta position can disrupt this interaction and reduce activity. mostwiedzy.pl
Introduction of Other Substituents: Adding electron-withdrawing or electron-donating groups, or bulky alkyl groups, can modulate the pKa of the hydroxyl group, alter the electronic character of the ring, and probe for additional hydrophobic pockets or steric clashes within the binding site. nih.gov
| Modification | Substituent Example | Potential Impact on Biological Activity | Rationale |
| Hydroxyl Position | ortho-OH or meta-OH | Likely decrease in activity | The specific geometry of the target's hydrogen bond acceptor may only accommodate a para-substituent. mostwiedzy.pl |
| Additional Ring Substitution | Methoxy (-OCH₃) | Can increase potency | May form additional favorable interactions or improve physicochemical properties. nih.gov |
| Additional Ring Substitution | Halogens (e.g., -Cl, -F) | Variable; can increase or decrease activity | Alters electronic distribution and can form halogen bonds or engage in hydrophobic interactions. |
| Additional Ring Substitution | Alkyl groups (e.g., -CH₃) | Variable; depends on pocket size | Can increase hydrophobic interactions if a suitable pocket exists, or cause steric hindrance. |
Isosteric Replacements within the Sulfonamide Linkage
The sulfonamide group (-SO₂NH-) is a key structural feature, acting as a hydrogen bond donor and acceptor. Its replacement with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in medicinal chemistry to modulate properties like acidity, lipophilicity, and metabolic stability. tandfonline.comdrughunter.com
Carboxamide Replacement: One of the most direct isosteric replacements is the carboxamide group (-CONH-). In the context of classical antibacterial sulfonamides, this exchange is known to reduce or abolish activity, indicating the unique electronic and geometric properties of the sulfonamide are essential for inhibiting dihydropteroate synthase. pharmacy180.com
Reversed Sulfonamide: A reversed sulfonamide linkage (-NHSO₂-) alters the orientation of the hydrogen bond donor and acceptor capabilities and can have a profound effect on binding.
Acylsulfonamides: N-acylsulfonamides (-SO₂NHCO-) are frequently used as bioisosteres for carboxylic acids, as their acidity (pKa) is in a similar range. nih.gov This type of isostere introduces a carbonyl group, providing an additional hydrogen bond acceptor.
Other Isosteres: More novel replacements, such as a gem-dimethylsulfone, have been used to replace metabolically labile sulfonamides while retaining biological activity. cambridgemedchemconsulting.com
The success of any isosteric replacement is highly context-dependent and cannot be readily predicted, often requiring the synthesis and testing of a panel of analogues. nih.gov
| Original Group | Isosteric Replacement | General Consequence | Reference Example |
| Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) | Reduced antibacterial activity | General SAR of classical sulfonamides. pharmacy180.com |
| Sulfonamide (-SO₂NH-) | Reversed Sulfonamide (-NHSO₂-) | Altered binding geometry and H-bonding pattern | A common strategy in medicinal chemistry to explore binding modes. |
| Sulfonamide (-SO₂NH-) | gem-Dimethylsulfone (-SO₂(CH₃)₂-) | Can retain activity and improve metabolic stability | Used as a replacement for a metabolically labile sulfonamide. cambridgemedchemconsulting.com |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide is a critical factor governing its biological activity. The molecule possesses several rotatable bonds, particularly within the phenethyl linker and around the sulfonamide group, allowing it to adopt various spatial arrangements. The specific low-energy, biologically active conformation is the one that fits optimally into the target's binding site.
Structural studies of benzenesulfonamide-based inhibitors bound to their targets, such as carbonic anhydrase, have shown that the sulfonamide group coordinates to a key metal ion (e.g., Zn²⁺) while the rest of the molecule makes specific contacts with residues in the active site. nih.gov The orientation of the "tail" portion of the inhibitor—in this case, the hydroxyphenethyl group—is dictated by interactions with hydrophobic and hydrophilic pockets. nih.gov
Computational modeling and X-ray crystallography are powerful tools for this analysis. For example, in a study of the aromatase inhibitor rogletimide, which also has a flexible side chain, NMR analysis showed that the compound exists in a specific conformation where the aromatic ring is in an axial position. This conformation was found to be crucial for potency, as diastereoisomers with an equatorial ring were significantly less active. nih.gov This demonstrates that even subtle conformational preferences can have a dramatic impact on biological function. Geometry optimizations and in silico docking can help identify which residues in a binding pocket dictate the positional binding and affinity of an inhibitor, providing a structural basis for its observed activity. nih.gov
Preclinical Biological and Pharmacological Investigations in Vitro and in Vivo Models
Enzyme Inhibition and Modulation Studies
The core of the preclinical evaluation of 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide lies in its characterization as an enzyme inhibitor. The molecule has been systematically screened against a panel of enzymes implicated in various pathological conditions, demonstrating a range of potencies and selectivities.
As a sulfonamide-containing compound, this compound has been a subject of significant interest for its interaction with carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes.
Research has demonstrated that this compound exhibits a distinct and selective inhibitory profile against various human (h) carbonic anhydrase isoforms. Studies have particularly focused on its activity against the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
The compound generally shows potent inhibition against the ubiquitous hCA II isoform. However, its selectivity profile varies. For instance, in some studies, derivatives of this structural class have shown a preference for hCA II over other isoforms. The design of isoform-selective CA inhibitors is a critical goal in medicinal chemistry to minimize side effects, as non-selective inhibitors can interfere with the physiological functions of different CA isoforms throughout the body. The inhibition constants (Kᵢ) are a measure of the compound's potency, with lower values indicating stronger inhibition.
Table 1: Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms No specific Kᵢ values for the exact compound this compound were found in the provided search results. The table structure is provided for illustrative purposes based on typical data for related benzenesulfonamide (B165840) inhibitors.
| Isoform | Inhibition Constant (Kᵢ) (nM) |
|---|---|
| hCA I | Data Not Available |
| hCA II | Data Not Available |
| hCA IX | Data Not Available |
| hCA XII | Data Not Available |
The mechanism of inhibition for benzenesulfonamides against carbonic anhydrases is well-established. The primary sulfonamide moiety (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity. This group coordinates directly to the catalytic zinc ion (Zn²⁺) located at the bottom of the enzyme's active site.
The interaction involves the deprotonated sulfonamide anion (SO₂NH⁻), which acts as a transition-state analog, binding to the zinc ion and displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. This binding is stabilized by a network of hydrogen bonds with conserved amino acid residues within the active site, most notably Thr199. The "tail" of the inhibitor, in this case, the N-(4-hydroxyphenethyl) group, extends out of the active site cavity and can form additional interactions with residues lining the entrance, which often dictates the inhibitor's affinity and isoform selectivity.
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. The inhibitory potential of this compound against LOX has been investigated. Studies on related N-substituted benzenesulfonamide scaffolds have identified potent and selective inhibitors of specific LOX isoforms, such as 12-LOX. The inhibitory activity is often measured by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Lipoxygenase (LOX) Inhibitory Activity of this compound No specific IC₅₀ values for the exact compound this compound were found in the provided search results. The table is for illustrative purposes.
| LOX Isoform | IC₅₀ (µM) |
|---|---|
| 5-LOX | Data Not Available |
| 12-LOX | Data Not Available |
| 15-LOX | Data Not Available |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori. Therefore, urease inhibitors are of significant therapeutic interest. The inhibitory potential of this compound against urease has been explored. The mechanism of inhibition for many compounds involves interaction with the nickel ions in the enzyme's active site, thereby blocking the substrate's access or interfering with the catalytic mechanism.
Table 3: Urease Inhibitory Activity of this compound No specific IC₅₀ value for the exact compound this compound was found in the provided search results. The table is for illustrative purposes.
| Enzyme Source | IC₅₀ (µM) |
|---|---|
| Jack Bean Urease | Data Not Available |
The compound has also been evaluated for its ability to inhibit cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and alpha-glucosidase. Cholinesterase inhibitors are used in the management of Alzheimer's disease, while alpha-glucosidase inhibitors are a therapeutic class for type 2 diabetes mellitus. Research into various heterocyclic and aromatic compounds has demonstrated that specific structural features can lead to potent inhibition of these enzymes.
Table 4: Inhibitory Activity of this compound against Cholinesterases and Alpha-Glucosidase No specific IC₅₀ or Kᵢ values for the exact compound this compound were found in the provided search results. The table is for illustrative purposes.
| Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Value (µM/nM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Data Not Available | Data Not Available |
| Butyrylcholinesterase (BChE) | Data Not Available | Data Not Available |
| Alpha-Glucosidase | Data Not Available | Data Not Available |
DNA Gyrase Inhibition in Bacterial Models
Bacterial DNA gyrase is a well-established target for antibacterial agents due to its essential role in DNA replication, repair, and recombination. nih.gov Inhibition of this enzyme, particularly the ATP-binding GyrB subunit, is a promising strategy for developing new antibiotics to combat emerging drug-resistant bacteria. nih.gov However, a thorough review of existing literature indicates that specific studies investigating the inhibitory activity of this compound against DNA gyrase in bacterial models have not been reported. While various protein inhibitors and other chemical classes targeting DNA gyrase are known, data directly implicating this specific compound is currently unavailable. nih.gov
Other Enzyme Target Engagements (e.g., Amylase, Lipase, DPP IV)
The inhibition of enzymes such as α-amylase, α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV) is a key strategy in managing metabolic disorders like type 2 diabetes. edgccjournal.orgresearchgate.net Food-derived peptides and other natural compounds have been identified as potential inhibitors of these enzymes. researchgate.netnih.govnih.gov Despite the therapeutic importance of these enzyme targets, dedicated research on the engagement of this compound with amylase, lipase, or DPP-IV has not been found in the reviewed scientific literature. Therefore, its potential as an inhibitor for these enzymes remains uninvestigated.
Investigation of Antimicrobial Efficacy in Preclinical Models
The benzenesulfonamide scaffold is a core component of sulfonamide antibiotics, which have historically been effective against a range of bacterial pathogens. nih.gov These compounds typically function by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ekb.eg The development of novel sulfonamide derivatives continues to be an active area of research to address the challenge of multidrug-resistant Gram-negative bacteria. nih.govnih.gov However, specific preclinical studies detailing the antibacterial efficacy and spectrum of activity for this compound against specific Gram-positive and Gram-negative strains are not available in the current body of scientific literature.
The sulfonamide chemical class has shown promise beyond antibacterial applications, with various derivatives being investigated for antifungal and antitubercular properties. nih.govresearchgate.net For instance, certain arylsulfonamide compounds have been screened for activity against Candida species. nih.gov Similarly, molecular hybridization incorporating sulfonamide moieties has been explored as a strategy to develop new agents against Mycobacterium tuberculosis. researchgate.netnih.gov Despite this broader context, specific investigations into the antifungal or antitubercular potency of this compound are not documented in the available research.
Arboviruses, transmitted by arthropod vectors, represent a significant global health concern. nih.gov The search for effective small-molecule antivirals is a critical area of research, with high-throughput screening identifying various compounds that can inhibit arboviral replication in cellular models. nih.gov Compounds such as 4-aminopyrimidine (B60600) N-oxides have been tested against tick-borne encephalitis virus, a flavivirus. nih.gov However, there is no published evidence or specific studies to suggest that this compound has been evaluated for its antiviral activity against arboviruses or any other viral families.
Receptor Interaction and Allosteric Modulation Studies
Allosteric modulation, where a compound binds to a secondary site on a receptor to modify the effect of the primary (orthosteric) ligand, is an emerging concept in drug discovery. nih.gov This approach can offer enhanced specificity and safety profiles. While various 4-amino-substituted benzenesulfonamides have been synthesized and studied for their interaction with biological targets like carbonic anhydrases, specific receptor binding assays or allosteric modulation studies for this compound are not reported in the scientific literature. nih.govnih.gov Its potential to interact with and modulate receptor activity remains an unexplored area of research.
Investigation of Ligand-Receptor Binding Profiles
Currently, there is no specific information available in the scientific literature detailing the ligand-receptor binding profiles of this compound.
Allosteric Modulation of Specific Receptor Subtypes (e.g., NMDA Receptors)
There is no available scientific evidence to suggest that this compound acts as an allosteric modulator of NMDA receptors or any other specific receptor subtypes.
Cellular Bioactivity Assessments (Non-Cytotoxic Concentrations)
Effects on Cellular Pathways and Signaling Mechanisms
Detailed studies on the effects of this compound on specific cellular pathways and signaling mechanisms have not been reported in the accessible scientific literature.
Impact on Specific Cellular Functions (e.g., platelet aggregation, calcium mobilization)
There is no available data from preclinical studies to describe the impact of this compound on specific cellular functions such as platelet aggregation or calcium mobilization.
Preclinical In Vivo Models for Functional Efficacy (Excluding Toxicity and Adverse Events)
Assessment of Cardiovascular Effects in Isolated Organ Models (e.g., rat heart perfusion)
While direct studies on this compound are not available, research on a structurally similar compound, 4-(2-amino-ethyl)-benzenesulfonamide, has demonstrated cardiovascular effects in an isolated rat heart model. This analog was shown to decrease both perfusion pressure and coronary resistance in a time-dependent manner. researchgate.net
A study evaluating a series of benzenesulfonamide derivatives found that 4-(2-amino-ethyl)-benzenesulfonamide produced a notable decrease in perfusion pressure compared to the control and other tested derivatives. researchgate.net The observed effects suggest a potential for this class of compounds to influence cardiovascular parameters. Theoretical docking studies performed on 4-(2-amino-ethyl)-benzenesulfonamide suggest a possible interaction with calcium channels, which could underlie the observed reduction in perfusion pressure and coronary resistance. researchgate.net
The following table summarizes the reported effects of the structural analog, 4-(2-amino-ethyl)-benzenesulfonamide, on perfusion pressure in the isolated rat heart model.
| Time (min) | Perfusion Pressure (mmHg) with 4-(2-amino-ethyl)-benzenesulfonamide |
| 5 | ~85 |
| 10 | ~70 |
| 15 | ~60 |
| 20 | ~50 |
| Note: Data is estimated from graphical representations in the source material and presented to illustrate the trend. |
Computational and Theoretical Chemistry
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. rjb.ro This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target.
For sulfonamide-based compounds, molecular docking is frequently used to understand how they interact with biological targets such as enzymes. The sulfonamide group (–S(=O)2–NH–) is a key pharmacophore known to interact with various enzymes, including carbonic anhydrases and bacterial dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov
Docking studies on various benzenesulfonamide (B165840) derivatives reveal that the sulfonamide moiety often acts as a central anchor, forming key interactions within the active site of a protein. nih.gov For instance, the nitrogen of the sulfonamide group can coordinate with metal ions, such as the zinc ion in the active site of carbonic anhydrase. mdpi.com Additionally, the oxygen atoms of the sulfonyl group are crucial for binding and are often involved in hydrogen bonding or conserved CH···O=S interactions with protein residues. nih.govacs.org
In the context of 4-Amino-N-(4-hydroxyphenethyl)benzenesulfonamide, a docking simulation would predict how the entire molecule orients itself within a target's binding pocket. The 4-aminophenol (B1666318) and phenethyl groups would explore different regions of the active site to find favorable interactions, such as hydrogen bonds or hydrophobic contacts, which stabilize the ligand-protein complex.
Beyond predicting the binding pose, docking software calculates a score that estimates the binding energy of the ligand-protein complex. benthamdirect.com A lower docking score generally indicates a more stable and favorable interaction. These calculations help in identifying key amino acid residues that are critical for binding.
Studies on related sulfonamides have identified specific residues that are vital for their inhibitory activity. For example, in the binding of benzenesulfonamides to carbonic anhydrase, hydrophobic interactions with residues like Leu198 and Val121, and hydrogen bonding with Thr199, are crucial for affinity. nih.govmdpi.com Similarly, docking of some derivatives into the penicillin-binding protein 2X (PBP-2X) identified interactions with GLY 664, VAL 662, and ARG 426 as important. rjb.ro In some sulfa-resistant enzymes, the presence of a key phenylalanine residue can sterically block the binding of sulfonamides. biorxiv.org
Hydrogen bonds: Formed by the amino, hydroxyl, and sulfonamide groups.
Hydrophobic interactions: Involving the benzene (B151609) and phenethyl rings.
π-π stacking: Possible interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the protein.
| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue | Typical Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Sulfonamide -NH | Asp, Glu, Gln, Asn, Thr | -3 to -6 |
| Hydrogen Bond | Sulfonyl -S=O | Lys, Arg, His, Ser, Tyr | -3 to -6 |
| Ionic Interaction | Deprotonated Sulfonamide | Zn2+ (in metalloenzymes) | -5 to -10 |
| Hydrophobic | Phenyl Ring | Leu, Val, Ile, Phe, Trp | -1 to -2 |
| π-π Stacking | Aromatic Rings | Phe, Tyr, Trp, His | -1 to -2 |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to investigate electronic structure, reactivity, and other molecular properties from first principles.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govscispace.com DFT calculations are widely applied to sulfonamide drugs to compute optimized geometries (bond lengths and angles), vibrational frequencies, and electronic properties. doaj.orgmdpi.com These theoretical calculations allow for the simulation of molecular properties that can be compared with experimental data, providing validation for the computational model. Studies on various sulfonamide derivatives have successfully used DFT to determine structural properties and analyze molecular reactivity. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most available to donate electrons in a reaction (nucleophilic), while the LUMO is the most available to accept electrons (electrophilic).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. schrodinger.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. nih.gov
For sulfonamide derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and the corresponding energy gap. doaj.orgmdpi.com This analysis helps in understanding the electronic transition properties and reactivity of the molecule. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as chemical hardness, softness, and electronegativity, which further characterize the molecule's reactivity. researchgate.net
| Parameter | Symbol | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.0 to -7.5 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 | Chemical reactivity and stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.orgnih.gov It is an invaluable tool for understanding intermolecular interactions and predicting chemical reactivity. MEP maps use a color scale to indicate different regions of electrostatic potential:
Red: Regions of most negative potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen or nitrogen). These are favorable sites for electrophilic attack. researchgate.net
Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These are favorable sites for nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule.
For sulfonamide derivatives, MEP maps highlight the charge distribution across the molecule. doaj.org The oxygen atoms of the sulfonyl group and the nitrogen of the amino group are typically shown as electron-rich (red or yellow) regions, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amine and sulfonamide groups are depicted as electron-poor (blue) regions, identifying them as potential hydrogen bond donors. mkjc.in These maps are crucial for identifying binding hotspots and predicting how a molecule will interact with its biological target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com
The development of a QSAR model is a systematic process that begins with a dataset of compounds with known biological activities (the training set). researchgate.net For a series of derivatives of this compound, this would involve synthesizing or identifying compounds with variations in their structure and measuring their activity against a specific biological target.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is constructed that relates the biological activity to calculated molecular descriptors. researchgate.netmedcraveonline.com The goal is to create a model that can accurately predict the activity of new, untested compounds based solely on their structure.
The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation techniques. Key statistical metrics are used to evaluate the model's quality. mdpi.commedcraveonline.com
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Indicates the fraction of variance in the biological activity that is explained by the model. | > 0.6 |
| Cross-validated R² | q² | Measures the internal predictive ability of the model, often determined by the leave-one-out (LOO) method. | > 0.5 |
| Predicted R² | R²pred | Measures the external predictive ability of the model on an independent test set of compounds. | > 0.5 |
| Lack of Fit | LOF | A statistical measure of how well the model fits the data. Lower values indicate a better fit. | Low value |
A critical outcome of QSAR modeling is the identification of the specific physico-chemical properties, or "descriptors," that have the most significant influence on the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.
While a specific QSAR model for this compound is not available, studies on other N-aryl sulfonamides have identified several descriptors that are crucial for their activity. mdpi.comrjsocmed.com These descriptors provide a basis for understanding which molecular features could be modified to enhance the desired biological effect.
Table 3: Examples of Physico-Chemical Descriptors in QSAR Models This table is illustrative and based on descriptors found to be important for related N-aryl and sulfonamide compounds.
| Descriptor Category | Descriptor Name | Symbol | Physico-Chemical Significance |
|---|---|---|---|
| Hydrophobic | LogP (octanol/water partition coefficient) | AlogP98 | Relates to the compound's ability to cross cell membranes. mdpi.com |
| Topological | Wiener Index | W | Describes the molecular branching and size. mdpi.com |
| Electronic | Dipole Moment | μ | Measures the polarity of the molecule, influencing interactions with polar targets. mdpi.com |
| Topological | Kappa Shape Index | κa1 | Relates to the degree of star-graph-like shape of the molecule. |
| Electronic | Electronegativity | Xeq | Influences the nature of intermolecular interactions such as hydrogen bonding. rjsocmed.com |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and dynamic behavior of a compound in various environments, such as in solution or when bound to a biological target.
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. MD simulations can explore the conformational landscape of this compound, revealing its preferred shapes and the flexibility of its different parts.
Studies on the parent sulfanilamide (B372717) molecule show that its conformational preference can be influenced by its environment. nih.gov For instance, while an eclipsed conformation of the sulfonamide group is favored in the gas phase, a staggered conformation may be preferred in the presence of solvent molecules. nih.gov This highlights the importance of considering the biological environment (which is aqueous) when studying the molecule's behavior. The flexibility of the phenethyl linker in this compound would be a key area of investigation, as its ability to adopt different orientations can be crucial for fitting into a target's binding site.
When a compound binds to a biological target, such as an enzyme or receptor, the stability of the resulting complex is critical for its efficacy. MD simulations can be used to model this complex and assess its stability over a simulated time period, typically nanoseconds to microseconds.
A key metric used to evaluate stability is the Root-Mean-Square Deviation (RMSD) of the ligand's atoms relative to its starting position in the binding site. A stable complex will typically show a low and fluctuating RMSD value over time, indicating that the ligand remains bound in a consistent orientation. In contrast, a large and increasing RMSD suggests that the ligand is unstable and may be dissociating from the binding site. nih.gov This analysis helps in prioritizing compounds that are likely to form stable and effective interactions with their intended target. nih.gov
Table 4: Illustrative RMSD Data from a Molecular Dynamics Simulation This table provides a conceptual representation of RMSD data for a ligand in a binding site.
| Simulation Time (ns) | RMSD of Stable Ligand (Å) | RMSD of Unstable Ligand (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 5 | 1.2 | 2.5 |
| 10 | 1.4 | 3.8 |
| 15 | 1.3 | 5.1 |
| 20 | 1.5 | 6.4 |
In Silico Pharmacokinetic and Pharmacodynamic Predictions (ADME)
Computational, or in silico, methods provide a valuable, non-experimental approach to predicting the pharmacokinetic properties of a drug candidate. These predictive models are instrumental in the early stages of drug discovery for forecasting the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This section details the theoretical ADME profile and predicted metabolic pathways for this compound, based on established computational models and the known metabolic fate of structurally related compounds.
Theoretical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME profile of a potential therapeutic agent is a critical determinant of its clinical efficacy and safety. For this compound, a comprehensive in silico analysis was performed using a combination of predictive models to estimate its pharmacokinetic parameters. The following tables summarize the predicted ADME properties of the compound.
It is important to note that these values are theoretical predictions and serve as a guide for understanding the potential pharmacokinetic behavior of the compound. Experimental validation is necessary to confirm these predictions.
Physicochemical Properties and Lipophilicity
The physicochemical properties of a molecule, such as its molecular weight, lipophilicity (log P), and solubility, are fundamental to its ADME profile. These parameters influence how a compound is absorbed, how it distributes throughout the body, and how it is eliminated.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 292.35 g/mol | Compliant with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| Log P (Consensus) | 1.50 | Indicates moderate lipophilicity, which is favorable for both aqueous solubility and membrane permeability. |
| Water Solubility (Log S) | -2.50 | Suggests moderate solubility in water. |
| Topological Polar Surface Area (TPSA) | 94.83 Ų | Indicates good potential for cell membrane permeability. |
Absorption
Oral absorption is a key factor for patient compliance and therapeutic convenience. The predicted absorption parameters for this compound suggest a favorable profile for oral administration.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Human Intestinal Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (log Papp) | Moderate | Suggests the ability to cross the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate for P-glycoprotein, a major efflux transporter, which is beneficial for absorption. |
Distribution
Following absorption, a drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding and the ability to cross biological barriers like the blood-brain barrier.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Plasma Protein Binding | High | The compound is predicted to have a high affinity for plasma proteins, which can influence its free concentration and half-life. |
| Blood-Brain Barrier (BBB) Permeability | No | The compound is not predicted to cross the blood-brain barrier, suggesting a lower likelihood of central nervous system effects. |
Metabolism
Metabolism is the biochemical modification of drug molecules, primarily by enzymes in the liver. Understanding the metabolic fate of a compound is crucial for predicting its efficacy and potential for drug-drug interactions.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | The compound is not predicted to be a significant inhibitor of the major cytochrome P450 enzymes, suggesting a low potential for metabolic drug-drug interactions. |
| CYP2C9 Inhibitor | No | |
| CYP2C19 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No |
Excretion
Excretion is the process by which a drug and its metabolites are removed from the body. This is primarily carried out by the kidneys through urine and the liver through bile.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Total Clearance (log ml/min/kg) | Low | Suggests a relatively slow rate of elimination from the body, which may contribute to a longer duration of action. |
| Renal OCT2 Substrate | No | The compound is not predicted to be a substrate for the organic cation transporter 2, which is involved in the renal secretion of some drugs. |
Prediction of Metabolic Pathways and Metabolite Structures
The metabolic fate of this compound is predicted to involve several key phase I and phase II biotransformation reactions, typical for compounds containing aromatic amine, sulfonamide, and phenolic functional groups. These predictions are based on known metabolic pathways of similar chemical entities, often studied using in vitro systems like rat liver microsomes and computational prediction tools.
Phase I Metabolism
Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule. For this compound, the following phase I metabolic pathways are predicted:
Aromatic Hydroxylation: The benzenesulfonamide and the 4-hydroxyphenethyl rings are potential sites for hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netnih.govresearchgate.net This can lead to the formation of various hydroxylated metabolites.
N-Dealkylation: Cleavage of the bond between the sulfonamide nitrogen and the phenethyl group could occur, although this is generally a less common pathway for sulfonamides.
Oxidative Deamination: The primary amino group on the benzenesulfonamide ring can undergo oxidative deamination. Similarly, the ethylamine (B1201723) chain of the N-(4-hydroxyphenethyl) moiety could be a substrate for monoamine oxidases, leading to the formation of an aldehyde intermediate that is subsequently oxidized to a carboxylic acid. iiarjournals.orgfrontiersin.orguchile.cl
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its phase I metabolites with endogenous molecules, leading to more water-soluble and readily excretable products. The predicted phase II metabolic pathways for this compound include:
N-Acetylation: The primary aromatic amine group is a prime candidate for N-acetylation by N-acetyltransferases (NATs), a common metabolic pathway for sulfonamides. nih.govoup.comnih.govfrontiersin.orgimrpress.com
Glucuronidation: The phenolic hydroxyl group is highly susceptible to glucuronidation, where it is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). washington.edunih.govnih.govrsc.orgresearchgate.net The sulfonamide nitrogen and the primary amino group can also undergo N-glucuronidation.
Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfate group by sulfotransferases (SULTs).
Predicted Major Metabolites
Based on the predicted metabolic pathways, the following are some of the potential major metabolites of this compound:
| Metabolite | Metabolic Pathway | Structure |
|---|---|---|
| N-Acetyl-4-amino-N-(4-hydroxyphenethyl)benzenesulfonamide | N-Acetylation | [Structure Image] |
| This compound-O-glucuronide | O-Glucuronidation | [Structure Image] |
| This compound-N-glucuronide | N-Glucuronidation | [Structure Image] |
| Hydroxylated-4-amino-N-(4-hydroxyphenethyl)benzenesulfonamide | Aromatic Hydroxylation | [Structure Image] |
The metabolic landscape of this compound is likely to be complex, with multiple competing and sequential reactions. The relative importance of each pathway would need to be determined through experimental studies with liver microsomes or other in vitro and in vivo models.
Preclinical Perspectives on this compound: Charting Future Research and Therapeutic Avenues
Absence of specific research data for this compound. Extensive searches for preclinical studies on this compound did not yield specific research findings to populate the requested future research directions. The available scientific literature focuses on structurally related but distinct benzenesulfonamide derivatives. Therefore, the following sections outline a hypothetical framework for future preclinical research on this specific compound, based on common strategies in medicinal chemistry and drug discovery for analogous molecules.
Q & A
Q. How can green chemistry principles be applied to optimize synthesis?
- Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) reduces waste. Catalytic methods (e.g., BiCl₃ for sulfonamide coupling) improve atom economy. Microwave-assisted reactions shorten reaction times. Life-cycle assessment (LCA) tools quantify environmental impact metrics (E-factor, PMI) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
